2-Amino-2-(3-chlorophenyl)propanamide
Overview
Description
“2-Amino-2-(3-chlorophenyl)propanamide” is a compound with the CAS Number: 1183329-49-8 . It has a molecular weight of 198.65 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of “2-Amino-2-(3-chlorophenyl)propanamide” includes a total of 24 bonds. There are 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amide (aliphatic), and 1 primary amine (aliphatic) .
Physical And Chemical Properties Analysis
“2-Amino-2-(3-chlorophenyl)propanamide” is a compound with a molecular weight of 198.65 . It is stored at room temperature and is available in powder form .
Scientific Research Applications
Synthesis of Bio-functional Hybrid Molecules
- Scientific Field: Organic Chemistry
- Application Summary: “2-Amino-2-(3-chlorophenyl)propanamide” is used in the synthesis of a bio-functional hybrid molecule by reacting it with naproxen .
- Methods of Application: The reaction between 2-(3-chlorophenyl)ethan-1-amine and naproxen resulted in the formation of the hybrid molecule .
- Results: The newly obtained hybrid molecule was fully characterized using various spectroscopic techniques, including 1H, 13C NMR, UV, IR, and mass spectral data .
Synthesis of Chlorine-containing Ibuprofen Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: “2-Amino-2-(3-chlorophenyl)propanamide” is used in the synthesis of a chlorine-containing ibuprofen derivative .
- Methods of Application: The compound was synthesized for the first time in the reaction between 2-(3-chlorophenyl)ethan-1-amine and 2-(4-isobutylphenyl)propanoyl chloride .
- Results: The newly obtained chlorine-containing ibuprofen derivative was fully analyzed and characterized using 1H-, 13C-NMR, UV, and mass spectral data .
Safety And Hazards
properties
IUPAC Name |
2-amino-2-(3-chlorophenyl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-9(12,8(11)13)6-3-2-4-7(10)5-6/h2-5H,12H2,1H3,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOJSUAJIUTKBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)(C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(3-chlorophenyl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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